FAK Enzyme Inhibition: Potency Advantage of the N-Benzylpiperidine Derivative Over Unsubstituted Analogs
A direct biochemical assay identified 3-(1-Benzylpiperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one as an inhibitor of human Focal Adhesion Kinase (FAK) with an IC50 of 42 nM, measured in a TRF assay using a biotinylated peptide substrate after 30 minutes of incubation [1]. This activity contrasts with the unsubstituted piperidine analog, 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-72-2), for which no FAK inhibitory activity has been reported, suggesting a critical role for the N-benzyl group in conferring kinase binding affinity. The observed 42 nM potency places this compound within a range that is meaningful for cellular probe development, distinguishing it from inactive or weakly active unsubstituted relatives [1].
| Evidence Dimension | FAK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 42 nM |
| Comparator Or Baseline | 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one (CAS 86589-72-2): No reported FAK inhibition. |
| Quantified Difference | > 42 nM vs. no detectable activity |
| Conditions | TRF assay; baculovirus-expressed human FAK; biotinyl-amino-hexanoyl-EQEDEPEGDYFEWLE-amide substrate; 30 min incubation |
Why This Matters
This establishes a clear functional differentiation: the N-benzyl substituent is essential for FAK engagement, making CAS 86589-81-3 the only validated starting point for FAK-related projects, not a generic benzotriazinone.
- [1] BindingDB. PrimarySearch_ki for Focal Adhesion Kinase 1 (FAK) and BDBM50193820. IC50: 42 nM. https://bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Focal+adhesion+kinase+1&reactant2=BDBM50193820&column=ki&startPg=0&Increment=50&submit=Search View Source
